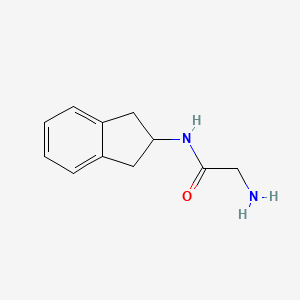

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPTYLJSWCCUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942416 | |

| Record name | Indantadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202844-10-8 | |

| Record name | Indantadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Triethylamine or DIPEA is used to neutralize HCl generated during the reaction.

-

Solvent System : Dichloromethane or THF ensures solubility of both reactants.

-

Stoichiometry : A 1:1 molar ratio of 2-aminoindan to chloroacetyl chloride minimizes byproducts.

The reaction forms the acetamide bond directly, yielding the crude product, which is purified via recrystallization or column chromatography.

Optimization Challenges

-

Dimerization Risk : Excess chloroacetyl chloride may lead to dimer formation (e.g., bis-acetamide). Controlled addition rates and low temperatures (0–5°C) mitigate this.

-

Yield and Purity : Typical yields range from 65–75%, with purity >90% after purification.

Protected Intermediate Route

To enhance selectivity, patents describe using protected intermediates, such as benzyl carbamate derivatives.

Stepwise Synthesis

Advantages Over Direct Methods

-

Reduced Side Reactions : Protection prevents unwanted acylation at other sites.

-

Higher Purity : Isolated intermediates allow characterization, ensuring >95% purity in final steps.

Hydrochloride Salt Formation

The compound is often isolated as a hydrochloride salt for stability. Key steps include:

-

Acid Treatment : Crude this compound is treated with HCl in ethanol.

-

Precipitation : The salt precipitates upon cooling, filtered, and washed with cold ether.

-

Drying : Vacuum drying yields a crystalline solid with melting point >200°C (decomposes).

Comparative Analysis of Methods

| Parameter | Direct Amidation | Protected Intermediate |

|---|---|---|

| Yield | 65–75% | 70–85% |

| Purity | 90–92% | 95–98% |

| Steps | 1 | 3 |

| Byproducts | Dimers, over-acylation | Minimal |

| Scalability | Moderate | High |

Industrial-Scale Considerations

For commercial production, the protected intermediate route is favored despite additional steps due to:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a significant building block in organic chemistry, facilitating the synthesis of more complex molecules. Its indole derivative structure allows for diverse modifications, making it suitable for various synthetic pathways.

Reactions and Derivatives

- 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can yield a variety of derivatives that may possess different chemical properties and biological activities.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Carboxylic acids, ketones |

| Reduction | LiAlH₄, NaBH₄ | Alcohols, amines |

| Substitution | Alkyl halides | Alkylated or acylated derivatives |

Biological Applications

Antiviral and Anticancer Properties

- Research indicates that this compound exhibits antiviral and anticancer activities. These properties make it a candidate for drug development aimed at treating viral infections and various forms of cancer.

Mechanism of Action

- The compound's mechanism involves interactions with specific biological targets, potentially modulating enzyme activity and influencing cellular pathways. Its structural features allow it to form hydrogen bonds with biological molecules, enhancing its efficacy as a therapeutic agent.

Medicinal Research

Therapeutic Potential

- Ongoing studies are examining the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Its unique acetamide group differentiates it from other indole derivatives, potentially leading to novel therapeutic applications.

Case Studies

- Cancer Treatment : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, modifications to the acetamide group have resulted in enhanced cytotoxicity against specific cancer cell lines.

- Viral Inhibition : Investigations into its antiviral properties have indicated that certain derivatives may inhibit viral replication by targeting specific viral proteins.

Industrial Applications

Pharmaceutical Production

- The compound is utilized in the pharmaceutical industry for the synthesis of various drug candidates. Its ability to act as a precursor in the formation of biologically active compounds makes it valuable for drug discovery and development.

Chemical Manufacturing

- Beyond pharmaceuticals, this compound is also employed in the production of other chemical products. Its versatility allows it to be integrated into diverse chemical manufacturing processes.

Mechanism of Action

2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide is similar to other indole derivatives such as 2-aminoindane and 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid. it is unique in its specific structure and potential applications. The presence of the acetamide group distinguishes it from other compounds in this class.

Comparison with Similar Compounds

2-Chloro-N-(2,3-dihydro-1H-inden-2-yl)acetamide

N-((1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-yl)acetamide

- Structure: Stereoisomer with amino group at the 1-position of the indane ring.

- Molecular Formula : C₁₁H₁₄N₂O (Mol. Wt.: 202.24 g/mol).

- Properties : Distinct hydrogen-bonding patterns (PSA: 64.5 Ų vs. 58.6 Ų in Indantadol) due to stereochemistry, influencing receptor binding .

- Applications : Studied for glucosylceramide synthase inhibition (), with CCG-203586 showing IC₅₀ = 0.12 µM in enzymatic assays .

N-[2-(2,3-Dihydro-1H-indol-3-yl)ethyl]acetamide

- Structure : Indole ring replaces indane, with an ethyl linker.

- Molecular Formula : C₁₂H₁₆N₂O (Mol. Wt.: 204.27 g/mol).

- Properties : Increased aromaticity enhances π-π stacking but reduces metabolic stability (t₁/₂ < 2 h in hepatic microsomes).

2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide

- Structure : Thiazole ring with a 4-chlorophenyl substituent.

- Molecular Formula : C₁₁H₁₀ClN₃OS (Mol. Wt.: 279.73 g/mol).

- Properties: Broad-spectrum antimicrobial activity (inhibitory zone: 19–34 mm against Aspergillus flavus and Fusarium monoliforme) .

- Applications : Antifungal agent in agricultural chemistry .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

Biological Activity

2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide, a compound with a unique bicyclic structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃NO. The compound features an indene moiety that allows it to interact favorably with various biological targets. The amine group is capable of forming hydrogen bonds, enhancing its binding affinity to proteins and enzymes, which is crucial for its biological activity .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

- Receptor Binding : Its structure allows it to fit into hydrophobic pockets in proteins, influencing receptor functionality and downstream signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | Inhibition (%) |

|---|---|

| Leukemia | 61.47 |

| Non-small cell lung cancer | 79.31 |

| Breast cancer | 62.82 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These results highlight the potential of this compound as a new class of antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may inhibit cholinesterase activity, which could be beneficial in managing neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, these compounds may enhance cognitive function .

Case Studies

- Anticancer Efficacy : In a study conducted on various cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for minimizing side effects in potential therapeutic applications.

- Antimicrobial Testing : A series of assays were performed using disk diffusion and MIC methods to assess the efficacy against common pathogens. The results indicated that derivatives of the compound could outperform traditional antibiotics in certain cases .

Q & A

Basic: What are the established synthetic routes for 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide, and what critical parameters influence reaction efficiency?

Methodological Answer:

The synthesis typically involves coupling 2,3-dihydro-1H-inden-2-amine with a protected glycine derivative. Key steps include:

- Acylation : Reacting the amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Deprotection : Using acidic or basic hydrolysis to remove protecting groups (e.g., Boc).

Critical parameters: - Temperature control (0–5°C during acylation to minimize side reactions).

- Solvent choice (dry dichloromethane or THF to avoid hydrolysis).

- Purification : Column chromatography with gradients of ethyl acetate/hexane for optimal separation .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

Methodological Answer:

Scale-up challenges include heat dissipation and reagent stoichiometry. Strategies:

- Flow chemistry : Improves temperature control and mixing efficiency.

- Catalytic methods : Use of coupling agents like HATU or TBTU (as in ) to enhance reaction rates.

- In-line analytics : Monitor reaction progress via FTIR or HPLC to adjust conditions dynamically.

- Statistical optimization : Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity, equivalents of amine) .

Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR to verify amine proton integration (δ 1.5–2.5 ppm) and carbonyl resonance (δ 165–170 ppm).

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., indane ring conformation) using single-crystal diffraction (as in ).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (CHNO; exact mass 190.1106) .

Advanced: How should researchers address discrepancies in reported biological activities of this compound across different in vitro models?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., cell line variability, metabolite interference). Solutions:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) and control for serum content.

- Metabolic profiling : LC-MS/MS to identify active metabolites that may differ between models.

- Dose-response normalization : Compare EC values using Hill slopes to account for receptor reserve differences.

Reference compounds (e.g., ’s indole derivatives) can benchmark activity .

Basic: What safety precautions are recommended for handling this compound given limited toxicological data?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.

- Acute toxicity testing : Follow OECD Guideline 423, using rodent models to estimate LD.

- In vitro screening : Ames test for mutagenicity and MTT assay for cytotoxicity in HepG2 cells .

Advanced: How can computational methods predict the binding affinity of this compound to neurological targets (e.g., NMDA receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6PSL for NMDA) to model interactions.

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).

- QSAR modeling : Train models on indane derivatives (e.g., ’s 2-aminoindan analogs) to predict affinity trends .

Basic: What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM).

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to enhance solubility.

- Hansen Solubility Parameters : Estimate miscibility using HSPiP software (δD ≈ 18 MPa, δP ≈ 5 MPa) .

Advanced: What strategies mitigate racemization during the synthesis of enantiopure this compound?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during coupling.

- Low-temperature reactions : Maintain -20°C to slow epimerization.

- Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) to separate enantiomers and assess purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.